Domitroban (S-145) Exhibits ~11.6-Fold Higher Binding Affinity for the Human Platelet TP Receptor Than SQ29,548 and ~4.9-Fold Higher Than ONO3708
Domitroban (S-145) was directly compared with two well-characterized TP receptor antagonists, SQ29,548 and ONO3708, in a radioligand binding assay using [³H]S-145 on human platelet membranes. In parallel experiments, the binding affinity (Kd) of S-145 was 0.75 nM in the presence of 20 mM MgCl₂, markedly lower (i.e., higher affinity) than the Kd values for SQ29,548 (8.7 nM) and ONO3708 (3.7 nM) measured in the same membrane preparation [1]. This represents an ~11.6-fold affinity advantage over SQ29,548 and ~4.9-fold over ONO3708.
| Evidence Dimension | Equilibrium binding affinity (Kd) for human platelet TP receptor |
|---|---|
| Target Compound Data | Kd = 0.75 nM (Domitroban / S-145) |
| Comparator Or Baseline | SQ29,548: Kd = 8.7 nM; ONO3708: Kd = 3.7 nM |
| Quantified Difference | Domitroban Kd is 11.6× lower than SQ29,548; 4.9× lower than ONO3708 |
| Conditions | Human platelet membranes; 20 mM MgCl₂; [³H]S-145 radioligand binding assay (Biochem Pharmacol, 1989) |
Why This Matters
Higher binding affinity directly translates to lower compound consumption in receptor occupancy assays and enables detection of TP receptors in tissues with low expression density, making Domitroban a more sensitive and cost-effective tool for radioligand binding and autoradiography studies compared to SQ29,548 or ONO3708.
- [1] Hanasaki K, Nagasaki T, Arita H. Characterization of platelet thromboxane A₂/prostaglandin H₂ receptor by a novel thromboxane receptor antagonist, [³H]S-145. Biochem Pharmacol. 1989;38(12):2007-2017. doi:10.1016/0006-2952(89)90501-7. PMID: 2525906. View Source
